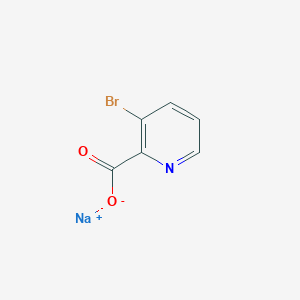

Sodium 3-bromopyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to Sodium 3-bromopyridine-2-carboxylate has been explored in several studies. For instance, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis method for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares a similar carboxylic acid moiety (Hirokawa, Horikawa, & Kato, 2000). Additionally, Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process that might be relevant for the synthesis of Sodium 3-bromopyridine-2-carboxylate (Feng et al., 2010).

Molecular Structure Analysis

Studies on similar compounds provide insight into the molecular structure of Sodium 3-bromopyridine-2-carboxylate. Tayebee, Amani, and Khavasi (2008) explored the synthesis and spectroscopic properties of a Na+ complex with a ligand similar to Sodium 3-bromopyridine-2-carboxylate, providing valuable information on the molecular structure and interactions (Tayebee, Amani, & Khavasi, 2008).

Chemical Reactions and Properties

The reactivity and chemical properties of Sodium 3-bromopyridine-2-carboxylate can be inferred from related studies. Hertog, Falter, and Linde (1948) discussed the reactivity of bromine atoms in brominated pyridines, which is relevant to understanding the chemical behavior of Sodium 3-bromopyridine-2-carboxylate (Hertog, Falter, & Linde, 1948). Additionally, the work by van der Heijden et al. (2016) on 2-isocyanopyridines, including 2-bromo-6-isocyanopyridine, provides insights into the chemical reactions involving pyridine derivatives (van der Heijden et al., 2016).

Physical Properties Analysis

The physical properties of Sodium 3-bromopyridine-2-carboxylate can be closely related to those of similar compounds. The study by Romero and Ziessel (1995) on the synthesis of 5-bromo-2,2′-bipyridines offers a comparative perspective on the physical properties that might be expected for Sodium 3-bromopyridine-2-carboxylate (Romero & Ziessel, 1995).

Chemical Properties Analysis

The chemical properties of Sodium 3-bromopyridine-2-carboxylate, such as reactivity and stability, can be deduced from studies on similar brominated pyridines. For instance, the work by Hertog and Jonge (1948) on the reactivity of bromine atoms in 2,4,6-tribromopyridine provides insight into the chemical behavior of brominated pyridines in general, which can be extrapolated to Sodium 3-bromopyridine-2-carboxylate (Hertog & Jonge, 1948).

Aplicaciones Científicas De Investigación

Application 1: Anode Materials in Sodium Ion Batteries

- Summary of the Application : Sodium 3-bromopyridine-2-carboxylate is used in the synthesis of sodium carboxylates, which serve as anode materials in sodium ion batteries . This research is driven by the increasing global energy demand and the need for advances in materials for electrochemical energy storage .

- Methods of Application or Experimental Procedures : The synthesis of sodium carboxylate compounds was conducted using a mechanochemical synthesis route . This method is fast, sustainable, and requires no solvent, making it attractive from both an environmental and economic perspective .

- Summary of Results or Outcomes : The target materials can be obtained in a substantially decreased reaction time of only one hour, while retaining the good electrochemical performance reported for conventionally synthesized compounds . The variety of synthesized compounds hints at the possible generalizability of the developed methodology .

Application 2: Synthesis of Bipyridine Derivatives

- Summary of the Application : Sodium 3-bromopyridine-2-carboxylate can be used in the synthesis of bipyridine derivatives . Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .

- Summary of Results or Outcomes : The outcomes of these syntheses are bipyridine derivatives that have a wide range of applications in various scientific fields .

Safety And Hazards

Direcciones Futuras

The future directions for Sodium 3-bromopyridine-2-carboxylate could involve its use in the development of innovative materials1. Its diverse applications in scientific research suggest potential for further exploration in various fields1.

Relevant Papers

The paper “Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries” discusses the use of sodium carboxylates in energy storage technologies5. Another paper, “Recent Progress on the Synthesis of Bipyridine Derivatives”, may provide further insights into the synthesis of similar compounds9.

Propiedades

IUPAC Name |

sodium;3-bromopyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHXTFWQHRHDNV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)[O-])Br.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrNNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400384 |

Source

|

| Record name | Sodium 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-bromopyridine-2-carboxylate | |

CAS RN |

1189933-55-8 |

Source

|

| Record name | Sodium 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)